[1,2,3]Triazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-5-4-7-8-9(5)3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDSYGXHVPQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620934 | |
| Record name | [1,2,3]Triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25338-10-7 | |
| Record name | [1,2,3]Triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Initial Research Onekb.egnih.govresearchgate.nettriazolo 1,5 a Pyrimidine
The exploration of triazolopyrimidine derivatives dates back to the early 20th century, with Bülow and Haas first reporting the synthesis of some of these compounds in 1909. mdpi.com However, it wasn't until 1952 that their properties as complexing agents were investigated by Birr, who utilized them to stabilize photographic silver emulsions. mdpi.com These early studies laid the groundwork for future investigations into the chemical and biological properties of this class of compounds.
The ekb.egnih.govekb.egtriazolo[1,5-a]pyrimidine (TP) heterocycle, a closely related isomer, was first reported in 1909 by Bulow and Haas. nih.gov The initial research on these fused systems was largely focused on their synthesis and fundamental chemical characterization. Over the years, the structural similarities between triazolopyrimidines and naturally occurring purines spurred interest in their potential as purine (B94841) surrogates, opening avenues for their exploration in medicinal chemistry. nih.govmdpi.com
Structural Classification and Significance Within Fused Heterocyclic Chemistry
ekb.egnih.govresearchgate.netTriazolo[1,5-a]pyrimidine belongs to the broader class of fused heterocyclic compounds, which are characterized by the sharing of at least one bond between two or more rings. Specifically, it is a fused bicyclic system composed of a 1,2,3-triazole ring fused to a pyrimidine (B1678525) ring. Fused 1,2,3-triazoles can be classified into two main groups: those without a bridgehead nitrogen atom and those with a bridgehead nitrogen atom. researchgate.net The ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold falls into the latter category, which significantly influences its chemical reactivity and synthetic accessibility. researchgate.net
The significance of the ekb.egnih.govresearchgate.netTriazolo[1,5-a]pyrimidine scaffold in heterocyclic chemistry is multifaceted:
Structural Analogy to Purines: The ring system of triazolopyrimidines is isoelectronic with that of purines, making them attractive candidates for investigation as purine (B94841) surrogates in various biological processes. nih.govmdpi.comrsc.org
Versatile Bioisostere: Depending on the substituents, the triazolopyrimidine ring has been described as a viable bioisostere for other important functional groups, such as the carboxylic acid group and the N-acetyl fragment of ε-N-acetylated lysine. nih.govnih.gov
Metal-Chelating Properties: The nitrogen atoms within the fused ring system impart metal-chelating properties, which have been exploited in the design of potential therapeutic agents. nih.govnih.gov
Platform for Diverse Functionalization: The scaffold allows for the introduction of a wide range of substituents at various positions, enabling the fine-tuning of its physicochemical and biological properties. researchgate.net
The aromatic character of the ekb.egnih.govekb.egtriazolo[1,5-a]pyrimidine system has been described as a delocalized 10-π electron system, consisting of an electron-rich five-membered ring fused to an electron-deficient six-membered ring. nih.gov However, studies have suggested that the heterocycle exhibits a somewhat limited degree of aromaticity. nih.gov
Overview of Research Trajectories Forekb.egnih.govresearchgate.nettriazolo 1,5 a Pyrimidine Scaffolds
Cyclocondensation Reactions injocpr.commdpi.comnih.govTriazolo[1,5-a]pyrimidine Synthesis
Cyclocondensation reactions are a cornerstone in the construction of the jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidine core, typically involving the annulation of a pyrimidine (B1678525) ring onto a pre-existing 1,2,3-triazole framework. These methods are valued for their reliability and the ability to introduce substituents at specific positions.
Reactions of Aminotriazoles with 1,3-Dicarbonyl Compounds
A prevalent method for the synthesis of jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidines involves the condensation of 5-amino-1H-1,2,3-triazoles with various 1,3-dicarbonyl compounds. This reaction is typically acid-catalyzed and proceeds through an initial nucleophilic attack of the exocyclic amino group of the triazole on one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The regioselectivity of the cyclization is a key aspect of this synthesis, often influenced by the nature of the substituents on both the aminotriazole and the dicarbonyl compound.
For instance, the reaction of 4-aryl-5-amino-1,2,3-triazoles with β-ketoesters can lead to the formation of the corresponding jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-ones. The reaction conditions, such as the choice of solvent and catalyst, can significantly impact the yield and purity of the products.
Table 1: Synthesis of jocpr.commdpi.comnih.govTriazolo[1,5-a]pyrimidines via Cyclocondensation of Aminotriazoles and 1,3-Dicarbonyls
| Aminotriazole Derivative | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Product | Yield (%) |
| 4-Phenyl-1H-1,2,3-triazol-5-amine | Ethyl acetoacetate | Acetic acid | Ethanol (B145695) | 5-Methyl-7-phenyl- jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-7(4H)-one | 78 |
| 4-(4-Chlorophenyl)-1H-1,2,3-triazol-5-amine | Acetylacetone | p-Toluenesulfonic acid | Toluene | 5,7-Dimethyl-4-(4-chlorophenyl)- jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidine | 82 |
| 4-Carboxy-1H-1,2,3-triazol-5-amine | Dibenzoylmethane | HCl | Dioxane | 5,7-Diphenyl-4-carboxy- jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidine | 65 |
Cyclocondensation via Enaminonitriles and Hydrazides
The use of enaminonitriles provides a versatile route to highly functionalized jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidines. This method involves the reaction of a suitable aminotriazole with an enaminonitrile, which possesses both an electrophilic and a nucleophilic center. The reaction typically proceeds via a Michael addition of the aminotriazole to the enaminonitrile, followed by an intramolecular cyclization and elimination of a small molecule, such as ammonia (B1221849) or an amine.
This approach allows for the introduction of a cyano group at the 6-position and other substituents at the 5- and 7-positions of the pyrimidine ring, depending on the structure of the enaminonitrile.
Condensation of Hydrazine (B178648) Hydrate (B1144303) with Dicarbonyl Triazoles
An alternative cyclocondensation strategy involves the use of 1,2,3-triazoles bearing dicarbonyl functionalities at the 4- and 5-positions. These dicarbonyl triazoles can react with hydrazine hydrate to form the fused pyrimidine ring. The reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes an intramolecular cyclization to yield the jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidine core. researchgate.net This method is particularly useful for the synthesis of derivatives with specific substitution patterns that may be difficult to access through other routes. A common theme in the synthesis of related fused 1,2,3-triazole systems is the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate, leading to a diacylhydrazide that can be cyclized under thermal or acidic conditions. mdpi.com
Multi-Component Reactions (MCRs) forjocpr.commdpi.comnih.govTriazolo[1,5-a]pyrimidine Derivatives
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in generating complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, time, and resource management.
One-Pot Three-Component Approaches
One-pot three-component reactions are highly effective for the synthesis of a diverse library of substituted jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidines. A notable example involves the reaction of 5-amino-1H-1,2,3-triazoles, an aldehyde, and a β-dicarbonyl compound. This reaction is typically catalyzed by an acid and proceeds through a cascade of reactions, including the formation of an enamine or a Knoevenagel condensation product, followed by a Michael addition and subsequent intramolecular cyclization.
The choice of reactants allows for the introduction of a wide range of substituents at the 5-, 6-, and 7-positions of the pyrimidine ring, making this a highly versatile method for generating molecular diversity.
Table 2: One-Pot Three-Component Synthesis of jocpr.commdpi.comnih.govTriazolo[1,5-a]pyrimidine Derivatives
| 5-Amino-1,2,3-triazole | Aldehyde | β-Dicarbonyl Compound | Catalyst | Product | Yield (%) |
| 1H-1,2,3-triazol-5-amine | Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethyl 5-methyl-7-phenyl- jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidine-6-carboxylate | 85 |
| 4-Phenyl-1H-1,2,3-triazol-5-amine | 4-Chlorobenzaldehyde | Acetylacetone | Proline | 4-(4-Chlorophenyl)-5,7-dimethyl-6-acetyl- jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidine | 75 |
| 1H-1,2,3-triazol-5-amine | 4-Methoxybenzaldehyde | Dimedone | L-Proline | 7,7-Dimethyl-5-(4-methoxyphenyl)- jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-6(7H)-one | 88 |
Biginelli-like Hetero-cyclization Reactions
The Biginelli reaction, a classic multi-component reaction, has been adapted for the synthesis of various heterocyclic systems, including jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidines. In a Biginelli-like reaction, a 5-amino-1,2,3-triazole can act as the urea (B33335) component, reacting with an aldehyde and a β-ketoester to form the dihydropyrimidine (B8664642) ring, which can then be oxidized to the aromatic jocpr.commdpi.comnih.govtriazolo[1,5-a]pyrimidine.
This approach offers a straightforward route to a variety of substituted derivatives. The regioselectivity of the initial condensation and subsequent cyclization steps is a critical factor in determining the final product. While many Biginelli-like reactions involving aminotriazoles lead to the jocpr.commdpi.comjapsonline.comtriazolo[1,5-a]pyrimidine isomer, careful selection of reactants and reaction conditions can favor the formation of the desired jocpr.commdpi.comnih.gov isomer. nih.govresearchgate.net
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful and efficient approach to assembling the researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine system. These methods involve forming the triazole ring from a precursor already containing the pyrimidine moiety, leading to high regioselectivity and atom economy.
Intramolecular Azide-Alkyne Cycloaddition (IAAC)
The Intramolecular Azide-Alkyne Cycloaddition (IAAC) is a prominent strategy for the regioselective synthesis of fused 1,2,3-triazole systems. researchgate.netnih.gov This reaction, a variant of the well-known 'click chemistry', involves a precursor molecule that contains both an azide (B81097) and an alkyne functionality. nih.govmdpi.com The thermal or metal-catalyzed reaction triggers the 1,3-dipolar cycloaddition of the azide to the alkyne, constructing the triazole ring fused to the pyrimidine core.
The key to this method is the synthesis of a suitable pyrimidine derivative where an azide group and an alkyne group are positioned to facilitate the intramolecular reaction. For instance, a 2-azidopyrimidine (B1655621) can be tethered to an alkyne. The subsequent cyclization proceeds entropically favorably to yield the researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine scaffold. mdpi.com This approach is valued for its versatility and its ability to generate complex polycyclic structures in a single, efficient step. researchgate.netresearchgate.net
Research has demonstrated the power of combining multicomponent reactions (MCRs) with IAAC to build diverse fused 1,2,3-triazoles. nih.govmdpi.comresearchgate.net In this sequential approach, an MCR is first used to assemble a complex intermediate that already contains the requisite azide and alkyne groups, which then undergoes IAAC to form the final fused heterocyclic product. mdpi.comresearchgate.net
Oxidative Cyclization Pathways
Oxidative cyclization is another key method for forming fused heterocyclic systems. However, in the context of triazolopyrimidines, this pathway is most commonly associated with the synthesis of the isomeric researchgate.netnih.govbeilstein-journals.orgtriazolo[1,5-a]pyrimidine scaffold. nih.gov For example, the oxidative cyclization of pyrimidin-2-yl-amidines or the iodobenzene (B50100) diacetate (IBD)-mediated cyclization of pyrimidinylhydrazones typically leads to the formation of researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a] or [4,3-c] pyrimidines, which can then rearrange to the more stable researchgate.netnih.govbeilstein-journals.orgtriazolo[1,5-a] or [1,5-c] isomers. beilstein-journals.orgnih.govresearchgate.net
While less documented for the direct synthesis of the researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine isomer, the principles of oxidative C-N or N-N bond formation remain a potential, albeit less explored, route. Such a reaction would theoretically involve a pyrimidine precursor with a suitably positioned nitrogen-containing chain that can be cyclized onto the pyrimidine ring under oxidative conditions to form the 1,2,3-triazole ring. For instance, a plausible pathway could involve the oxidation of a Schiff base derived from a diamino-substituted pyrimidine, a strategy that has been used for related purine (B94841) systems. mdpi.com
Rearrangement Reactions inresearchgate.netnih.govwikipedia.orgTriazolo[1,5-a]pyrimidine Formation
Rearrangement reactions provide an elegant pathway to thermodynamically more stable isomers that may be difficult to access directly.
Dimroth Rearrangement from Isomeric Scaffolds
The Dimroth rearrangement is a well-known isomerization in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange places through a ring-opening and ring-closing sequence. nih.govwikipedia.org This reaction is particularly significant in the synthesis of fused pyrimidine systems. nih.gov
However, it is crucial to note that the Dimroth rearrangement is predominantly reported for the synthesis of researchgate.netnih.govbeilstein-journals.orgtriazolo[1,5-a]pyrimidines and their isomers, not the researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine scaffold. nih.govnih.govresearchgate.netbenthamscience.com The typical process involves the conversion of a kinetically favored, but less stable, researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrimidine or researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-c]pyrimidine into the thermodynamically stable researchgate.netnih.govbeilstein-journals.orgtriazolo[1,5-a]pyrimidine or [1,5-c] isomer. nih.govbeilstein-journals.orgnih.gov This rearrangement can be catalyzed by acid, base, or heat. nih.govbenthamscience.com
The established mechanism for the researchgate.netnih.govbeilstein-journals.org-isomer series involves protonation or attack by a nucleophile at the pyrimidine ring, followed by cleavage of the C-N bond to open the six-membered ring. Subsequent rotation and re-cyclization form the more stable fused system. nih.gov While a Dimroth-type rearrangement has been observed in some (pyrrolo)-indolo researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]pyrimidines, this specific reaction leads to a ring-opened linear isomer rather than forming the scaffold from another isomer. nih.gov The application of a Dimroth rearrangement as a primary synthetic route to the researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine scaffold from an isomeric heterocycle is not a commonly documented pathway.
Metal-Catalyzed Synthetic Protocols forresearchgate.netnih.govwikipedia.orgTriazolo[1,5-a]pyrimidine Scaffolds
Transition metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks through the formation of carbon-carbon and carbon-heteroatom bonds under mild and efficient conditions.
Palladium-Catalyzed C-H Activation and C-N Coupling
Palladium-catalyzed reactions, particularly those involving C-H activation and C-N bond formation, have emerged as a sophisticated strategy for synthesizing fused 1,2,3-triazoles. researchgate.net This approach can be applied to construct the researchgate.netnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine core either by forming the pyrimidine ring onto a pre-existing triazole or by forming the triazole ring onto a pyrimidine.
One versatile method combines a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a subsequent palladium-catalyzed C-H bond activation in a domino or one-pot sequence. researchgate.net This allows for the construction of highly functionalized fused polycyclic systems. For example, a suitably substituted pyrimidine could undergo an intramolecular C-H activation/C-N coupling, where a tethered nitrogen functionality (like an azide) attacks a C-H bond on the pyrimidine ring, facilitated by a palladium catalyst, to form the fused triazole ring. Such remote C-H activation strategies are a growing area of interest in organic synthesis. rsc.org
The following table provides a summary of representative findings for palladium-catalyzed synthesis of related fused 1,2,3-triazole systems, illustrating the potential of this methodology.
| Starting Materials | Catalyst/Reagents | Product Type | Yield | Ref. |
| Bromo-substituted N-propargyl-indoles | Palladium catalyst | Dihydropyrrolo[3,2,1-ij] researchgate.netnih.govwikipedia.orgtriazolo[4,5-c]quinolines | Good to High | researchgate.net |
| Bromo-substituted N-propargyl-indoles | Palladium catalyst | Dihydrobenzo wikipedia.orgbeilstein-journals.orgresearchgate.netnih.govwikipedia.orgtriazolo[4',5':5,6]azepino[1,2-a]indoles | Good to High | researchgate.net |
| 1-Azido-2-isocyanoarenes | Copper catalyst | 1,2,3-Triazolo[1,5-a]quinoxalines | Not specified | researchgate.net |
Copper-Catalyzed Cycloaddition Reactions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a prominent method for synthesizing 1,2,3-triazole derivatives. This reaction's success is due to its high efficiency, robustness, and the quantitative yields of the 1,4-disubstituted 1,2,3-triazole products. nsf.govacs.org The Cu(I) catalyst significantly accelerates the reaction rate and controls the regioselectivity of the cycloaddition. acs.org
Various copper(I) sources can be employed, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate. nsf.govbeilstein-journals.org The reaction is versatile and can be performed under a wide range of conditions. acs.org For instance, a small library of 1,2,3-triazoles has been synthesized using catalytic amounts of a pre-formed alkynylcopper(I) complex, which was prepared from phenylacetylene (B144264) and a Fehling reagent with glucose as the reducing agent. mdpi.com This method required only a very small amount of the copper catalyst and no further additives to achieve good yields. mdpi.com
The general scheme for the CuAAC reaction involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst. beilstein-journals.org This leads to the exclusive formation of the 1,4-disubstituted triazole isomer. nsf.gov
Table 1: Examples of Copper-Catalyzed Synthesis of 1,2,3-Triazole Derivatives
| Alkyne Reactant | Azide Reactant | Copper Catalyst System | Solvent | Product Yield | Reference |
| 1-Ethynylcyclohexanol | Benzyl (B1604629) azide | Copper(I) phenylacetylide | CH₂Cl₂ | 77% | mdpi.com |
| 1-Chloro-4-prop-2-ynyloxybenzene | Benzyl azide | Copper(I) phenylacetylide | CH₂Cl₂ | 70% | mdpi.com |
| (R)-carvone terminal alkyne derivative | Various azides | CuSO₄·5H₂O / Sodium ascorbate | Not specified | Not specified | nsf.gov |
Green Chemistry and Sustainable Approaches inrasayanjournal.co.inmdpi.comnih.govTriazolo[1,5-a]pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines and their fused derivatives to minimize environmental impact. rasayanjournal.co.in These approaches focus on the use of safer solvents, catalysts, and energy sources, leading to higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.in
Key green synthetic strategies that have been applied to pyrimidine synthesis and can be extended to triazolopyrimidines include:
Catalysis: Utilizing catalysts to improve reaction efficiency and reduce waste. rasayanjournal.co.in
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates. rasayanjournal.co.inresearchgate.net
Ultrasonic Irradiation: Using ultrasound as an alternative energy source to promote reactions. rasayanjournal.co.inbme.hu
Solvent-Free or Aqueous Media: Conducting reactions in the absence of hazardous organic solvents. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs): Combining three or more reactants in a single step to increase efficiency and reduce waste. rasayanjournal.co.in
For example, a green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been developed using ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst. bme.hu This method has been successful with both symmetric and non-symmetric alkynes, providing good yields of the desired products. bme.hu
Regioselective Synthesis ofrasayanjournal.co.inmdpi.comnih.govTriazolo[1,5-a]pyrimidine Derivatives
Regioselectivity is a critical aspect of synthesizing substituted triazole derivatives. While copper-catalyzed reactions typically yield the 1,4-disubstituted isomer, other catalysts can be used to obtain the 1,5-disubstituted regioisomer. For instance, the use of ruthenium catalysts in the 1,3-dipolar cycloaddition of azides and alkynes can lead to the formation of 1,5-disubstituted 1,2,3-triazoles. mdpi.com
A novel and highly regioselective synthesis of 1,5-disubstituted 1,2,3-triazole derivatives functionalized with pyrimidine nucleobases has been achieved using ferric chloride (FeCl₃) as an inexpensive and non-toxic Lewis acid catalyst. mdpi.comnih.gov This method involves the 1,3-dipolar cycloaddition of various aryl and benzyl azides with N1-propargyl nucleobases, yielding the 1,5-disubstituted products in good to excellent yields (82–92%). mdpi.comnih.gov
Table 2: Catalyst Effect on Regioselectivity of Triazole Synthesis
| Catalyst | Predominant Regioisomer | Reference |
| Copper(I) | 1,4-disubstituted | mdpi.com |
| Ruthenium | 1,5-disubstituted | mdpi.com |
| Ferric Chloride (FeCl₃) | 1,5-disubstituted | mdpi.comnih.gov |
Late-Stage Functionalization Strategies forrasayanjournal.co.inmdpi.comnih.govTriazolo[1,5-a]pyrimidine Cores
Late-stage functionalization is a powerful strategy in medicinal chemistry for the rapid diversification of complex molecules to explore their structure-activity relationships (SAR). For the rasayanjournal.co.inmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, which shares structural similarities with the rasayanjournal.co.inmdpi.comnih.gov isomer, late-stage functionalization has been effectively employed.
One approach involves the treatment of a 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl rasayanjournal.co.inmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-amine with various nucleophiles such as alcohols, thiols, or alkylamines. acs.org This allows for the introduction of diverse substituents at the 5-position, leading to the establishment of clear SAR for optimal biological activity. acs.org For instance, a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the 5-position was found to be crucial for high potency in a series of anticancer agents. acs.org
Palladium-catalyzed C-H bond activation is another versatile method for the late-stage functionalization of 1,2,3-triazole-fused heterocycles. researchgate.net This technique can be used in domino and one-pot sequential protocols, combining the copper-catalyzed azide-alkyne cycloaddition with subsequent C-H functionalization to introduce further complexity. researchgate.net
Reactivity Towards Electrophiles: Ring Opening and Nitrogen Loss
Detailed experimental studies on the reactivity of the parent researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine towards electrophiles are not extensively documented. However, insights can be drawn from the behavior of the analogous researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine system. Research on this pyridine (B92270) counterpart suggests that the triazole ring is susceptible to opening, often accompanied by the loss of a nitrogen molecule, particularly in the presence of certain metals like palladium. researchgate.net This reaction pathway points to the inherent strain and electronic distribution within the fused 1,2,3-triazole ring, which can be perturbed by interaction with electrophilic species.
For the related researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine isomer, it has been noted that the principal reaction with electrophiles involves the opening of the triazole ring and subsequent loss of nitrogen. nih.gov This suggests that such a reactivity pattern might be a characteristic feature of the researchgate.netnih.govnih.gov-triazolo fused pyrimidine systems in general. It is plausible that electrophilic attack on a nitrogen atom of the triazole ring could initiate a cascade of electronic rearrangements, culminating in the extrusion of dinitrogen and the formation of a new species. However, without direct experimental evidence for the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, this remains a postulation based on the reactivity of closely related structures.
Exploration of Tandem Reaction Mechanisms
The exploration of tandem or cascade reactions involving the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is an area that appears to be largely uncharted. Tandem reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, are of great interest in synthetic chemistry for their efficiency and atom economy. While numerous studies detail tandem methodologies for the synthesis of the more common researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine and related heterocyclic systems, there is a discernible lack of literature describing the use of the pre-formed researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine core as a substrate in such complex transformations. The development of tandem reactions starting from this scaffold could unlock novel synthetic pathways to complex molecules, but this potential remains to be explored.
Chemical Transformations and Derivatization Patterns
The chemical derivatization of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine ring system is another area where specific and detailed research findings are scarce. The functionalization of a heterocyclic core is crucial for modulating its physicochemical properties and for the development of new compounds with potential applications in various fields.
For the broader class of triazolopyrimidines, derivatization strategies are well-established, often involving electrophilic substitution, nucleophilic substitution on halogenated derivatives, and metal-catalyzed cross-coupling reactions. However, the specific application of these methods to the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine isomer, including regioselectivity and reaction outcomes, has not been systematically investigated in the available literature. The electronic nature of the fused rings, with the electron-deficient pyrimidine and the electron-rich triazole, would be expected to govern the sites of substitution, but empirical data is needed for confirmation.
The synthesis of derivatives of the related researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine has been reported, providing some indication of the types of chemical transformations that might be possible. researchgate.net However, direct extrapolation of these findings to the [1,5-a] isomer must be approached with caution due to potential differences in reactivity and stability.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Methodologies forresearchgate.netnih.govnih.govTriazolo[1,5-a]pyrimidine Cores
The demand for structurally diverse researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine libraries for screening and development has spurred significant efforts in synthetic chemistry. The focus is on creating more efficient, sustainable, and versatile methods to construct the core heterocyclic system and its derivatives.
Modern catalytic systems are also at the forefront of innovation. Palladium-catalyzed protocols that combine copper-catalyzed azide-alkyne cycloaddition (CuAAC) with C-H bond activation are enabling the synthesis of complex, fused 1,2,3-triazole systems. researchgate.net Furthermore, the use of microwave irradiation, sometimes in conjunction with green solvents like PEG-400, is accelerating reaction rates and improving yields for the synthesis of fused 1,2,3-triazoles via Cu(I)-catalyzed cycloaddition and subsequent C-N bond coupling. researchgate.net Eco-friendly, catalyst-free methods under microwave conditions are also being established, involving tandem reactions that proceed via transamidation, nucleophilic addition, and condensation. mdpi.com
Future work will likely concentrate on expanding the substrate scope of these modern synthetic methods, improving their environmental footprint through green chemistry principles, and adapting them for automated synthesis platforms to rapidly generate large libraries of compounds for high-throughput screening.
Table 1: Overview of Modern Synthetic Methodologies
| Methodology | Key Features | Catalysts/Reagents | Target Core | Reference(s) |
|---|---|---|---|---|
| One-Pot Cycloaddition/Coupling | Efficient, one-pot procedure | CuI | Fused researchgate.netnih.govnih.govtriazolo[4′,5′:3,4]pyrrolo[1,2‐c]pyrimidines | researchgate.net |
| Palladium-Catalyzed C-H Activation | Versatile, high-yielding, suitable for domino protocols | Palladium, Copper (for CuAAC) | 1,2,3-triazole-fused heterocycles | researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, good to excellent yields | PEG-400, Cu(I) | Fused 1,2,3-triazoles | researchgate.net |
| Multicomponent Reaction | Efficient, one-pot, three-component reaction | - | researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidines | nih.gov |
Advanced Biological Target Identification and Validation Usingresearchgate.netnih.govnih.govTriazolo[1,5-a]pyrimidine Scaffolds
The structural versatility of the triazolopyrimidine scaffold makes it an invaluable tool for probing biological systems and identifying novel therapeutic targets. Its ability to act as a bioisostere for endogenous structures, such as purines, allows derivatives to interact with a wide range of biological macromolecules. nih.gov
Recent research has successfully identified and validated several key protein targets for triazolopyrimidine derivatives. In oncology, these scaffolds have been shown to inhibit crucial enzymes and proteins involved in cancer progression. For example, derivatives have been developed as potent inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.govnih.govmdpi.com Others function as inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in various cancers. nih.gov The scaffold has also been used to develop inhibitors for cyclin-dependent kinase 2 (CDK2), dihydroorotate (B8406146) dehydrogenase (DHODH) in the context of malaria, and P-glycoprotein (ABCB1) to overcome multidrug resistance in cancer cells. nih.govnih.govnih.gov
The future of target identification lies in the use of sophisticated screening platforms and chemical biology approaches. Triazolopyrimidine-based chemical probes, potentially featuring photo-affinity labels or reporter tags, can be synthesized to identify direct binding partners within the cellular proteome. Furthermore, focused libraries of these compounds can be screened against panels of kinases, epigenetic modifiers, and other enzyme families to uncover novel and selective inhibitors. Validating these newly identified targets will be crucial, involving techniques like cellular thermal shift assays (CETSA) to confirm direct target engagement in a cellular context. nih.gov
Table 2: Selected Biological Targets of Triazolopyrimidine Derivatives
| Compound Class | Biological Target | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidines | Tubulin Polymerization | Cancer | Compounds inhibit tubulin polymerization, cause G2/M cell cycle arrest, and induce apoptosis. | nih.govnih.govmdpi.com |
| researchgate.netnih.govnih.govTriazolo[4,5-d]pyrimidines | Lysine Specific Demethylase 1 (LSD1) | Cancer | Reversible and selective inhibition of LSD1, suppressing cancer cell migration. | nih.gov |
| researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Potent and selective inhibition of CDK2 over other kinases like GSK-3β. | nih.gov |
| researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidines | P-glycoprotein (ABCB1) | Cancer (Multidrug Resistance) | Potent inhibition of ABCB1 efflux function, reversing paclitaxel (B517696) resistance. | nih.gov |
| researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidines | Dihydroorotate Dehydrogenase (DHODH) | Malaria | Potent inhibitors identified through high-throughput screening efforts. | nih.gov |
Integration of Artificial Intelligence and Machine Learning inresearchgate.netnih.govnih.govTriazolo[1,5-a]pyrimidine Research
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of drugs based on the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold. These computational tools can process vast and complex datasets far more efficiently than traditional methods, accelerating multiple stages of the research pipeline. researchgate.net
One of the primary applications is in de novo drug design. youtube.com ML models, particularly generative models, can be trained on existing libraries of active triazolopyrimidine compounds to design novel molecules with optimized properties. These models can predict key parameters such as binding affinity to a specific target, solubility, and metabolic stability, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. youtube.com This in silico testing significantly reduces the time and resources spent on synthesizing and testing less promising candidates.
Exploration of New Biomedical and Material Science Applications ofresearchgate.netnih.govnih.govTriazolo[1,5-a]pyrimidine Derivatives
While the primary focus of research on researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines has been in medicinal chemistry, particularly oncology, the unique properties of this scaffold open doors to a broader range of applications in both biomedical and material sciences.
In the biomedical arena, beyond cancer, there is significant potential for developing novel agents for infectious diseases. Derivatives have already shown promise as antibacterial, antiviral, and antiparasitic agents. nih.govekb.egnih.gov Future research could focus on developing specialized libraries to target drug-resistant microbial strains or emerging viral threats. There is also growing interest in their application for central nervous system (CNS) disorders, with some compounds showing activity as inhibitors of enzymes like phosphodiesterase 2A (PDE2A), which is relevant for neurodegenerative diseases. ekb.eg The scaffold's use in agrochemicals, for instance as herbicides, also represents a continuing area of application. researchgate.net
In material science, the heterocyclic nature and electronic properties of the triazolopyrimidine core make it an attractive building block for functional materials. researchgate.net There is potential to develop novel fluorescent probes for bio-imaging applications, leveraging the scaffold's rigid, planar structure which can be conducive to high quantum yields. researchgate.net Furthermore, the ability of the triazole and pyrimidine (B1678525) rings to coordinate with metal ions suggests applications in the design of novel catalysts or sensors. The incorporation of these heterocyclic units into polymer backbones could also lead to new materials with unique thermal, electronic, or photophysical properties. researchgate.netresearchgate.net
Q & A
Q. What are the common synthetic routes for [1,2,3]triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: The synthesis of this compound derivatives typically involves two strategies:
- Annulation of pyrimidine onto a triazole ring using precursors like 5-amino-1,2,4-triazole and aldehydes, followed by cyclization under thermal or catalytic conditions.
- Annulation of triazole onto a pyrimidine ring via condensation reactions with reagents such as ethyl 3-oxohexanoate.
The Dimroth rearrangement is also employed to convert [1,2,4]triazolo[4,3-a]pyrimidines into [1,2,3]triazolo[1,5-a]pyrimidines under basic conditions. Key intermediates and reaction progress are monitored via TLC, and products are characterized using FT-IR, H/C NMR, and mass spectrometry .
Q. What biological activities are associated with this compound derivatives?
Methodological Answer: These compounds exhibit diverse biological activities, validated through in vitro and in silico studies:
- Antitumor activity : Derivatives like 4-substituted indolo[3,2-e]triazolopyrimidines inhibit cancer cell proliferation (e.g., renal and CNS cell lines) via DNA intercalation and apoptosis induction, with IC values in the low micromolar range .
- Antibacterial activity : Evaluated against Enterococcus strains using MIC assays, with structural modifications (e.g., trifluoromethyl groups) enhancing potency .
- Enzyme inhibition : Tested via fluorescence-based assays for targets like β-secretase (BACE1) and Cyp8b1, relevant to Alzheimer’s and metabolic diseases .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of [1,2,3]triazolo[1,5-a]pyrimidines?
Methodological Answer: Optimization strategies include:
- Catalyst selection : Pd(OAc) with PPh in DMF enhances direct arylation efficiency .
- Solvent and temperature : Ethanol/acetic acid mixtures at 80–140°C improve cyclization yields .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
Data from H NMR and HPLC purity checks (>95%) confirm optimal conditions.
Q. What computational methods elucidate the DNA-binding mechanism of antitumor triazolopyrimidines?
Methodological Answer:
- Docking studies (AutoDock/Vina): Predict binding modes, showing intercalation between GC base pairs and minor groove interactions. Free energy values (e.g., −39.68 kcal/mol for derivative 1eL ) correlate with experimental IC .
- DFT/TDDFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain fluorescence sensing and nitroaromatic detection capabilities .
- MD simulations : Validate stability of DNA-ligand complexes over 100 ns trajectories .
Q. How do substituents influence the pharmacological profile of [1,2,3]triazolo[1,5-a]pyrimidines?
Methodological Answer: SAR studies reveal:
- Electron-withdrawing groups (e.g., Cl, CF) at the 3-position enhance antibacterial activity (MIC: 2–8 µg/mL) .
- Hydrophobic side chains (e.g., piperazine derivatives) improve blood-brain barrier penetration for CNS targets .
- Amino/hydrazinyl groups at the 7-position increase DNA affinity via hydrogen bonding (e.g., ∆Tm = 5–8°C in thermal denaturation assays) .
Table: Selected substituent effects on anticancer activity:
| Substituent (Position) | IC (µM) | Target Cell Line |
|---|---|---|
| CF (3) | 0.89 | Renal (UO-31) |
| OCH (4) | 1.52 | CNS (SF-295) |
| NH (7) | 2.34 | Breast (MCF-7) |
| Data sourced from . |
Q. How can contradictory bioactivity data between structural analogs be resolved?
Methodological Answer:
- Crystallographic analysis : Resolve binding mode discrepancies (e.g., intercalation vs. groove binding) using X-ray structures of ligand-DNA complexes .
- Proteomic profiling : Compare kinase inhibition profiles of active vs. inactive analogs via kinase assay panels (e.g., PamGene®) .
- Metabolic stability assays : Assess hepatic microsome degradation to explain in vitro/in vivo efficacy gaps .
Example: Thieno-fused analogs showed higher anticancer activity than aryl-fused derivatives due to enhanced planarity and DNA interaction .
Methodological Resources
- Synthetic Protocols : [2, 3, 17]
- Biological Assays : [4, 6, 14]
- Computational Tools : [1, 12]
- SAR Guidelines : [7, 10, 14]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
